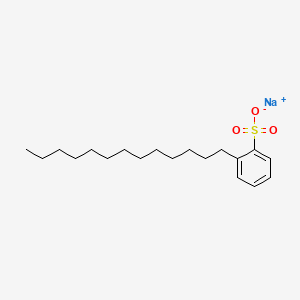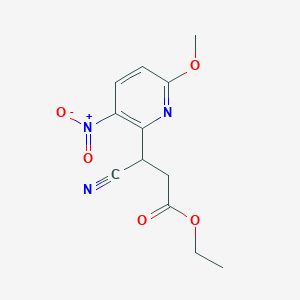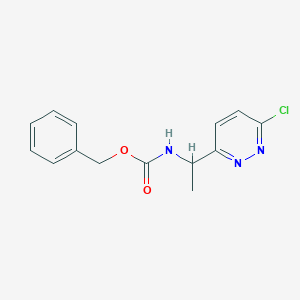
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, is a compound of interest in organic chemistry due to its unique structure and potential applications. The N-CBZ (benzyloxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridazine.
Aminoethylation: The 6-chloropyridazine undergoes aminoethylation to introduce the 1-aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Protection with N-CBZ: The amino group is then protected using the N-CBZ group. This step involves the reaction of the amino group with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the N-CBZ protecting group, revealing the free amine.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used to remove the N-CBZ group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The N-CBZ group serves to protect the amino group during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)-6-chloropyridazine: The unprotected version of the compound.
3-(1-Aminoethyl)-6-bromopyridazine: A similar compound with a bromine atom instead of chlorine.
3-(1-Aminoethyl)-6-fluoropyridazine: A fluorinated analog.
Uniqueness
The N-CBZ protected version of 3-(1-Aminoethyl)-6-chloropyridazine is unique due to the presence of the benzyloxycarbonyl protecting group. This group provides stability during synthesis and can be selectively removed under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H14ClN3O2 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19) |
InChI Key |
CNPYEQCURFURAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





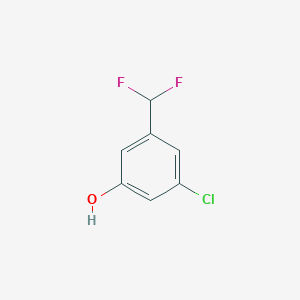
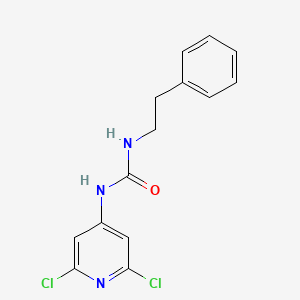
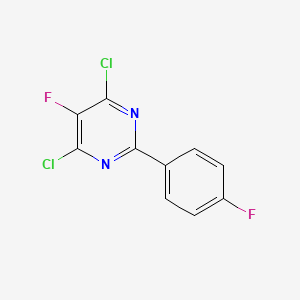
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)


![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
